molecular formula C23H27N3O2S B11480507 3-[(3,3-dimethylbutanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

3-[(3,3-dimethylbutanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11480507
M. Wt: 409.5 g/mol
InChI Key: WIQZBAYWEQFGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-DIMETHYLBUTANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound belonging to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This unique structure contributes to its biological activity and makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-(3,3-DIMETHYLBUTANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of thiophene derivatives with pyridine derivatives under specific reaction conditions. For example, the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution can afford the corresponding chalcone, which is then used as a precursor to prepare the thienopyridine derivatives . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3,3-DIMETHYLBUTANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with 2-cyanothioacetamide can afford the corresponding pyridinethione, which can be further transformed into thienopyridine derivatives .

Scientific Research Applications

This compound has shown potential in various scientific research applications, particularly in medicinal chemistry. Thienopyridine derivatives, including 3-(3,3-DIMETHYLBUTANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE, have been evaluated for their biological activity against cancer cell lines such as A549, Hela, and MCF-7 . These compounds have demonstrated moderate to strong inhibitory activities on these cells, making them promising candidates for anti-cancer drug development. Additionally, thienopyridine derivatives have been explored for their antimicrobial and antiviral activities .

Mechanism of Action

The mechanism of action of 3-(3,3-DIMETHYLBUTANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, thienopyridine derivatives have been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . By inhibiting c-Met kinase, these compounds can effectively suppress the growth and migration of cancer cells. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-(3,3-DIMETHYLBUTANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as other thienopyridine derivatives and pyridine derivatives. For instance, compounds like 4-arylthieno[2,3-b]pyridine-2-carboxamides have shown strong antiparasitic activity and are being explored as potential antimalarial agents . The uniqueness of 3-(3,3-DIMETHYLBUTANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its specific structure and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

3-(3,3-dimethylbutanoylamino)-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H27N3O2S/c1-14-12-15(2)24-21-18(14)19(25-17(27)13-23(3,4)5)20(29-21)22(28)26(6)16-10-8-7-9-11-16/h7-12H,13H2,1-6H3,(H,25,27)

InChI Key

WIQZBAYWEQFGCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)CC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.